molecular formula C11H18ClN3O2 B8074928 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride

Cat. No.: B8074928
M. Wt: 259.73 g/mol
InChI Key: ACYYKIGJBWVATD-UHFFFAOYSA-N
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Description

Comparative Analysis of Structural Features

Structural Feature Role in Bioactivity Example in Drug Design
Pyrimidine-2,4-dione core Facilitates hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets) Dihydropyrimidones in Biginelli reaction
Piperidine ring Enhances membrane permeability and modulates pharmacokinetics Antipsychotics (e.g., haloperidol)
Methylene bridge Provides conformational flexibility for target engagement LFA-1 inhibitors
Methyl substitution Improves metabolic stability and reduces off-target interactions DPP-IV inhibitors

The hybrid design synergizes these features, enabling dual-target engagement. For instance, the pyrimidine core may interact with catalytic residues of kinases, while the piperidine ring anchors the molecule in hydrophobic regions, as seen in anaplastic lymphoma kinase (ALK) inhibitors. This dual functionality is exemplified in the compound’s efficacy against ALK-mediated cancers, where structural analogs have demonstrated improved bioavailability compared to non-hybrid derivatives.

Properties

IUPAC Name

3-methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-13-10(15)4-7-14(11(13)16)8-9-2-5-12-6-3-9;/h4,7,9,12H,2-3,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYYKIGJBWVATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CN(C1=O)CC2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride typically involves the reaction of 3-methylpyrimidine-2,4-dione with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride is being investigated for its potential as a therapeutic agent across various diseases. Its structure allows it to interact with biological targets, potentially modulating enzyme activity or receptor functions. Current research focuses on its applications in:

  • Cancer Treatment : Preliminary studies suggest that compounds similar to this one may exhibit cytotoxic effects on cancer cell lines, indicating potential as anti-cancer agents .
  • Neurological Disorders : The compound's interaction with neurotransmitter systems may provide insights into treatments for conditions like Alzheimer's disease .

Biological Studies

The biological activity of this compound is under investigation for its ability to influence cellular processes such as apoptosis and DNA repair mechanisms. Molecular docking studies have been employed to understand its binding affinity to various proteins linked to disease pathways .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for developing new compounds with desired biological activities .

Case Study 1: Anti-Cancer Activity

A study highlighted the synthesis of related piperidine derivatives that demonstrated significant anti-cancer properties. Compounds derived from similar structures showed reduced growth in hematological cancer cell lines while promoting apoptosis through increased expression of pro-apoptotic genes such as p53 and Bax . This suggests that this compound may share similar mechanisms of action.

Case Study 2: Neuroprotective Effects

Research into piperidine-containing compounds has revealed their neuroprotective effects, potentially making them candidates for treating neurodegenerative conditions. The structural characteristics of this compound may allow it to interact beneficially with neurochemical pathways .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as DNA repair and signal transduction.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties
Property Target Compound TAS-102 Component AZT
Molecular Weight ~300 (estimated) 411.2 267.2
Solubility High (hydrochloride salt) Moderate (free base) Low
LogP ~1.5 (predicted) 1.8 -0.3

Biological Activity

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione; hydrochloride is C11H17N3O2·HCl. It is characterized by the presence of both pyrimidine and piperidine moieties, which are known to exhibit various biological activities.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and influence cellular processes such as DNA repair and signal transduction pathways. Further investigation is needed to elucidate the precise mechanisms involved.

Antimicrobial Activity

Research indicates that derivatives of piperidine and pyrimidine compounds exhibit antibacterial and antifungal properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

CompoundMIC (µg/mL)Target Organism
3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione<125E. coli
3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione75Bacillus subtilis
3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione150Pseudomonas aeruginosa

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related piperidine derivatives. For example, compounds derived from similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that they may induce apoptosis or inhibit cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that certain pyrimidine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.3 to 8.5 µM . This suggests that modifications to the piperidine structure could enhance antimicrobial efficacy.
  • Cytotoxicity in Cancer Models : In vitro tests have shown that some piperidine derivatives exhibit better cytotoxicity compared to standard chemotherapeutic agents like bleomycin in hypopharyngeal tumor cell models . This finding supports further exploration into the anticancer potential of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione; hydrochloride.
  • Anti-inflammatory Properties : Some studies have indicated that related compounds may possess anti-inflammatory properties greater than those of curcumin, suggesting additional therapeutic applications .

Q & A

Q. What computational approaches predict receptor binding modes for this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against homology-modeled receptors. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Use MM-PBSA calculations to estimate binding free energies. Cross-reference with mutagenesis data to identify critical residues .

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